(E)-5-(2-Bromovinyl)uracil (BVU) is a synthetic pyrimidine analog, a class of organic compounds that resemble the naturally occurring pyrimidines (cytosine, thymine, uracil) which are fundamental building blocks of DNA and RNA. [] BVU is primarily recognized for its antiviral properties, particularly against herpesviruses like varicella-zoster virus (VZV) and herpes simplex virus type 1 (HSV-1). [] In scientific research, BVU serves as a valuable tool for investigating viral replication, enzyme activity, and drug metabolism. [, , ]
(E)-5-(2-Bromovinyl)uracil is a synthetic compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its antiviral properties, particularly against herpes simplex virus type 1. It is classified as a nucleoside analog, which means it mimics the structure of nucleosides, potentially interfering with nucleic acid synthesis in viral replication processes. The compound's structure allows it to be metabolically converted into active forms that exhibit antiviral activity.
(E)-5-(2-Bromovinyl)uracil is synthesized from uracil derivatives, specifically through reactions involving 5-formyluracil or 5-iodouridine. It is categorized under nucleoside analogs and is particularly noted for its activity against certain viral infections, making it a compound of interest in virology and medicinal chemistry.
The synthesis of (E)-5-(2-Bromovinyl)uracil typically involves several steps:
The molecular formula of (E)-5-(2-Bromovinyl)uracil is CHBrNO. Its structure features a bromovinyl group attached to the uracil base, which significantly influences its biological activity.
Key structural characteristics include:
NMR analysis reveals distinct chemical shifts indicative of the bromovinyl moiety and uracil ring .
(E)-5-(2-Bromovinyl)uracil undergoes various chemical reactions that are crucial for its biological activity:
These reactions are essential for understanding how this compound exerts its antiviral effects.
The mechanism of action of (E)-5-(2-Bromovinyl)uracil primarily involves its incorporation into viral DNA during replication. Once incorporated, it disrupts normal nucleic acid synthesis, leading to:
Research indicates that (E)-5-(2-Bromovinyl)uracil is less potent than some other antiviral agents but retains significant activity against herpes simplex virus type 1 .
These properties are crucial for handling and application in laboratory settings.
(E)-5-(2-Bromovinyl)uracil has several applications in scientific research:
(E)-5-(2-Bromovinyl)uracil (BVU), systematically named 5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione, is a halogenated pyrimidine derivative with the molecular formula C₆H₅BrN₂O₂ and a molecular weight of 217.02 g/mol [2] [4]. Its structure features a uracil base substituted at the 5-position with a trans-configured bromovinyl group (–CH=CHBr), confirmed by the isomeric SMILES notation C1=C(C(=O)NC(=O)N1)/C=C/Br [2] [7]. Key identifiers include:
Table 1: Molecular Properties of BVU
Property | Value |
---|---|
Molecular Formula | C₆H₅BrN₂O₂ |
Average Mass | 217.02 g/mol |
Melting Point | 189–194°C (decomposition) |
Canonical SMILES | C1=C(C(=O)NC(=O)N1)C=CBr |
Isomeric SMILES | C1=C(C(=O)NC(=O)N1)/C=C/Br |
Hydrogen Bond Donors | 2 (N–H groups) |
Hydrogen Bond Acceptors | 2 (C=O groups) |
BVU emerged from antiviral research in the 1980s, first synthesized by De Clercq et al. in 1986 as part of efforts to develop analogs of the potent antiherpes agent (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU) [3] [9]. Initial routes involved:
BVU serves dual roles in biomedical research:
Table 2: Key Antiviral Activities of BVU and Select Derivatives
Activity/Application | Experimental Finding |
---|---|
Anti-HSV-1 (in vitro) | Inhibits viral replication in cell culture systems [3] |
Anti-VZV (in vitro) | Derivatives (e.g., β-L-BV-OddU) show EC₅₀ = 0.07 μM [8] |
In Vivo Protection (HSV-1) | Increases survival in lethal mouse infections [3] [5] |
DPD Inactivation | Irreversible inhibition via NADPH-dependent binding [5] [7] |
5-FU Potentiation | Enhances antitumor activity in P388 leukemia models [5] [7] |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0